Methyl 5-bromo-6-fluoropicolinate

Regiochemistry Cross-coupling Nucleophilic aromatic substitution

Researchers requiring differentiated dihalogenated pyridine building blocks often face regioisomeric ambiguity-swapping Br and F positions reverses cross-coupling vs. SNAr reactivity hierarchies. Methyl 5-bromo-6-fluoropicolinate (CAS 1214336-44-3) provides a defined 5-Br/6-F pattern: C5-Br as the primary Suzuki-Miyaura site, C6-F activated by the ortho ester (~320× rate enhancement vs. 2-Cl-pyridine for SNAr), enabling sequential diversification without halogen interconversion. • Orthogonal reactivity: Br for Pd-catalyzed cross-coupling, F for SNAr with amines/alkoxides/thiols • Picolinate (2-CO₂Me) scaffold: supports N,O-bidentate metal chelation after ester hydrolysis • Pre-installed dihalogen pattern: eliminates HBr/AcOH halogen exchange steps needed with mono-fluorinated precursors • 98% purity; store at 2-8°C under inert atmosphere

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
Cat. No. B7838143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-fluoropicolinate
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)Br)F
InChIInChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
InChIKeyJSOUPKWLVVGITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-6-Fluoropicolinate (CAS 1214336-44-3): Structural Identity and Baseline Specifications for Procurement Evaluation


Methyl 5-bromo-6-fluoropicolinate (IUPAC: methyl 5-bromo-6-fluoropyridine-2-carboxylate) is a dihalogenated picolinate ester building block bearing a bromine atom at the pyridine C5 position and a fluorine atom at C6, with a methyl ester at C2 [1]. Its molecular formula is C₇H₅BrFNO₂ (MW 234.02 g/mol), with a computed XLogP3 of 2.2, topological polar surface area of 39.2 Ų, and a predicted boiling point of 307.3±42.0 °C . The compound is commercially available at purities of 95–98% and requires storage at 2–8 °C . It belongs to the broader class of halogenated picolinate intermediates widely employed in medicinal chemistry and agrochemical synthesis for constructing elaborated pyridine-containing scaffolds via sequential cross-coupling chemistry [2].

Why Methyl 5-Bromo-6-Fluoropicolinate Cannot Be Replaced by Its Positional Isomers: The Regiochemical Imperative


Among the family of halogenated picolinate building blocks sharing the identical molecular formula C₇H₅BrFNO₂, the precise positions of bromine and fluorine substituents fundamentally determine the compound's reactivity profile, electronic character, and suitability for specific synthetic sequences. The 5-bromo/6-fluoro arrangement on the picolinate (2-carboxylate) scaffold creates a unique orthogonal reactivity pattern: the C5 bromide serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C6 fluoride—activated by the electron-withdrawing ester at C2—enables subsequent nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. Swapping to a regioisomer such as Methyl 6-bromo-5-fluoropicolinate (CAS 1210419-26-3) reverses this reactivity hierarchy, placing the more cross-coupling-reactive bromide adjacent to the ester and the fluoride at a position with different electronic activation . Similarly, the nicotinate isomer Methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0) relocates the carboxylate ester from C2 to C3, fundamentally altering hydrogen-bonding geometry, metal-chelating capacity, and the electronic push-pull character of the ring—a critical distinction given that substitution at position 2 of the pyridine ring is the most prevalent pattern among FDA-approved pyridine-containing drugs [2].

Quantitative Differentiation Evidence: Methyl 5-Bromo-6-Fluoropicolinate vs. Closest Structural Analogs


Regiochemical Comparison: 5-Br/6-F vs. 6-Br/5-F Substitution Pattern and the Orthogonal Reactivity Advantage

Methyl 5-bromo-6-fluoropicolinate (target) positions the bromine substituent at C5 and fluorine at C6 on the picolinate scaffold. In the reversed regioisomer Methyl 6-bromo-5-fluoropicolinate (CAS 1210419-26-3), bromine occupies C6 and fluorine occupies C5 . This positional swap has electronic consequences: in the target compound, the C6 fluorine is directly adjacent to the electron-withdrawing 2-carboxylate ester, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr)—the same C2-ester activation that renders 2-fluoropyridine approximately 320-fold more reactive toward SNAr with NaOEt/EtOH than 2-chloropyridine [1]. Conversely, in the 6-Br/5-F isomer, the bromide (the superior cross-coupling handle) is at C6 adjacent to the ester, while fluoride is at C5—a position less directly activated by the ester group. This regiochemical distinction means the two isomers, despite being constitutional isomers with identical MW (234.02) and molecular formula, are not interchangeable for synthetic sequences requiring specific orthogonal functionalization vectors [2].

Regiochemistry Cross-coupling Nucleophilic aromatic substitution

Carboxylate Position: Picolinate (2-COOMe) vs. Nicotinate (3-COOMe) Scaffold Differentiation for Drug Discovery Programs

Methyl 5-bromo-6-fluoropicolinate is built on a picolinic acid (pyridine-2-carboxylic acid) scaffold, whereas its isomer Methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0) is built on a nicotinic acid (pyridine-3-carboxylic acid) scaffold [1]. A comprehensive 2025 review of pyridine carboxylic acid isomers in drug discovery reveals a notable trend: substitution at position 2 of the pyridine ring is the most frequent pattern among FDA-approved drugs and patent-disclosed enzyme inhibitors, followed by positions 5 and 3 [2]. The picolinate scaffold enables bidentate metal-chelation via the pyridine nitrogen and the adjacent carboxylate oxygen—a coordination mode unavailable to the nicotinate isomer due to the 1,3-relationship between the ring nitrogen and the carboxylate [2]. Clinically, picolinic acid derivatives have yielded drugs including verubecestat (BACE2 inhibitor, Ki = 0.38 nM), nevirapine (HIV-1 NNRTI), and quinupristin (antibiotic), while nicotinic acid derivatives populate a distinct therapeutic space [2].

Medicinal chemistry Scaffold selection Pyridine carboxylic acid SAR

Commercial Availability and Relative Pricing: A Market Signal of Synthetic Accessibility

Cross-vendor pricing data reveals that Methyl 5-bromo-6-fluoropicolinate (target) commands a premium over its reversed regioisomer Methyl 6-bromo-5-fluoropicolinate. From a single supplier (Fluorochem) where both isomers are stocked at equivalent purity grades, the target compound is priced at £55.00/g and £312.00/10 g , while the 6-Br/5-F isomer is priced at £29.00/g and £140.00/10 g —representing a premium of approximately 90% at 1 g scale and 123% at 10 g scale. This price differential is consistent with greater synthetic complexity: the target compound requires selective bromination of methyl 6-fluoropicolinate at the C5 position, which is less electronically favored than bromination at alternative positions due to the directing effects of the ring nitrogen and the C2 ester [1]. At Aladdin Scientific, the target compound is listed at $126.90/g (≥97% purity, storage at 2–8 °C) , while Bidepharm offers it at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Procurement Pricing analysis Supply chain Synthetic complexity

Storage Condition Requirements: Cold-Chain Necessity as a Stability Indicator

Methyl 5-bromo-6-fluoropicolinate consistently requires refrigerated storage at 2–8 °C across multiple vendors , and is typically shipped on wet ice or with blue ice packs . This storage requirement appears more stringent than that of the carboxylic acid analog 5-bromo-6-fluoropicolinic acid (CAS 1211588-89-4), which is generally stored at room temperature . The methyl ester functionality, combined with the electron-withdrawing effects of both halogens, may render the ester linkage more susceptible to hydrolysis or transesterification under ambient conditions compared to the free acid form. The GHS hazard classification (H302, H312, H315, H319, H332, H335) also indicates that appropriate personal protective equipment and ventilation are required during handling .

Stability Storage conditions Quality assurance Handling protocols

Dual Halogen Orthogonal Reactivity: Sequential C5-Br (Suzuki) then C6-F (SNAr) Functionalization Pathway

The 5-bromo/6-fluoro arrangement enables a well-precedented sequential diversification strategy: palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 aryl bromide position first, followed by nucleophilic aromatic substitution at the C6 fluoride [1]. This reactivity order is established by the relative leaving-group abilities of bromide vs. fluoride in Pd-catalyzed cross-coupling (Br >> F), combined with the superior leaving-group ability of fluoride vs. other halogens in SNAr when activated by an ortho or para electron-withdrawing group [2]. In the herbicide synthesis literature, analogous 6-fluoro-to-6-bromo conversion followed by Suzuki coupling has been explicitly demonstrated: treatment of 6-fluoropicolinate derivatives with HBr in acetic acid converts the C6-F to C6-Br, which then undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling [3]. In the target compound, this conversion step is unnecessary—the C5-Br is already present and ready for direct cross-coupling, while the C6-F is reserved for a later SNAr step with a nucleophile of choice.

Orthogonal reactivity Sequential functionalization Suzuki-Miyaura coupling SNAr

Physicochemical Property Benchmarking: LogP and TPSA Positioning Among Halogenated Picolinate Building Blocks

The target compound has a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 39.2 Ų [1]. These values place it within favorable drug-like chemical space (TPSA < 140 Ų; LogP < 5 per Lipinski guidelines), though it is not itself a drug candidate. By comparison, the non-brominated precursor methyl 6-fluoropicolinate (CAS 455-71-0, MW 155.13) has a lower LogP due to the absence of the lipophilic bromine substituent , while the carboxylic acid analog 5-bromo-6-fluoropicolinic acid (MW 220.00) has a lower LogP and higher TPSA due to the free carboxyl group . The methyl ester functionality in the target compound provides a balance of adequate lipophilicity for membrane permeability in cell-based assays (when incorporated into final drug-like molecules) while retaining sufficient polarity for aqueous solubility. The compound has zero hydrogen bond donors and four hydrogen bond acceptors [1].

Physicochemical properties Lipophilicity Drug-likeness ADME

Optimal Application Scenarios for Methyl 5-Bromo-6-Fluoropicolinate in Research and Industrial Synthesis


Sequential Orthogonal Functionalization: C5-Arylation Followed by C6-Nucleophilic Substitution for Diversified Pyridine Library Synthesis

The target compound is ideally suited for medicinal chemistry library production where two diversity points are required on the pyridine core. In this scenario, a first-step Pd-catalyzed Suzuki-Miyaura cross-coupling installs an aryl or heteroaryl group at the C5 position via the bromide leaving group, followed by a second-step nucleophilic aromatic substitution (SNAr) at the C6 position using amine, alkoxide, or thiol nucleophiles. The C6-fluorine's activation by the ortho ester group (documented ~320-fold rate enhancement for 2-fluoropyridine SNAr vs. 2-chloropyridine [1]) ensures chemoselectivity, preventing cross-reactivity at the already-functionalized C5 position. This sequential strategy eliminates the fluoride-to-bromide interconversion step required when starting from mono-fluorinated precursors, as documented in herbicide intermediate synthesis where HBr/AcOH treatment is needed to convert C6-F to C6-Br prior to Suzuki coupling [2]. The methyl ester can be hydrolyzed to the carboxylic acid at any stage for further amide coupling or retained for pharmacokinetic optimization of the final compound.

Structure-Activity Relationship (SAR) Probe Synthesis Targeting Picolinate-Recognizing Enzyme Active Sites

For enzyme targets with established preference for pyridine-2-carboxylic acid (picolinic acid) pharmacophores—a scaffold present in 14% of all FDA-approved pyridine-containing drugs [3]—the target compound serves as a versatile SAR probe precursor. The C5-bromine can be diversified via cross-coupling to explore hydrophobic pocket interactions, while the C6-fluorine can be displaced with polar substituents to probe hydrogen-bonding or solvent-exposed regions, all while maintaining the critical picolinate metal-chelating or hydrogen-bonding geometry [3]. This contrasts with nicotinate-scaffold building blocks, which orient the carboxylate in a 1,3-relationship to the ring nitrogen and cannot engage in the bidentate N,O-chelation that characterizes many picolinate-based inhibitors, including the clinical-stage BACE2 inhibitor verubecestat (Ki = 0.38 nM) [3].

Agrochemical Intermediate: Synthesis of 5-Aryl-6-substituted Picolinate Herbicide Candidates

Fluorinated picolinate derivatives represent an important class of synthetic auxin herbicides and plant growth regulators [2][4]. The target compound provides a direct entry into this chemical space: the C5-bromine can be elaborated via Suzuki coupling to introduce aryl substituents known to enhance herbicidal activity and crop selectivity, while the C6-fluorine can subsequently be functionalized or retained to modulate metabolic stability in planta. The 5-aryl-6-fluoropicolinate motif has precedent in the agrochemical patent literature, where 6-aryl-5-fluoropicolinate herbicides have been synthesized via halex chemistry and subsequent cross-coupling [2]. The target compound's pre-installed 5-bromo/6-fluoro pattern enables a more convergent synthesis of the complementary 5-aryl-6-fluoro series, expanding the accessible chemical space for herbicide discovery programs.

Metal-Chelating Ligand Synthesis for Catalysis or Diagnostic Applications

The picolinate ester scaffold of the target compound is a well-precedented precursor to metal-chelating ligands . Upon hydrolysis of the methyl ester, the resulting 5-bromo-6-fluoropicolinic acid can coordinate transition metals through the pyridine nitrogen and the adjacent carboxylate oxygen, forming stable 5-membered chelate rings. The halogen substituents at C5 and C6 can be independently functionalized to tune the electronic properties of the chelating ligand—modulating the Lewis acidity of the coordinated metal center—or to attach conjugation handles (biotin, fluorophores, solid-support linkers) for assay development or catalytic applications. The orthogonal reactivity of Br (cross-coupling) and F (SNAr) allows sequential introduction of two distinct functional modules without cross-interference, a capability not available in symmetrically dihalogenated or mono-halogenated picolinate building blocks.

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